6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

Medicinal Chemistry Drug Discovery ADME Properties

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL is a trifunctional building block for medicinal chemistry and corrosion inhibition. The dimethoxymethyl acetal serves as a latent aldehyde handle, enabling orthogonal two-step bioconjugation (acidic deprotection to 6-formyl, then reductive amination/hydrazone formation) while preserving nucleophilic 2-mercapto and 4-hydroxyl moieties. Unlike unsubstituted 2-mercaptopyrimidine (LogP -0.31), its LogP of 0.72 (~10-fold increase) enhances passive membrane permeability for intracellular targets. The 6-substituent provides steric and electronic tuning for optimal metal surface adsorption in corrosion inhibition studies. Ideal for constructing fused pyrimidine systems and S-alkylated libraries. Supplied with ≥95% purity and comprehensive analytical documentation.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
CAS No. 90370-38-0
Cat. No. B1349351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL
CAS90370-38-0
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCOC(C1=CC(=O)NC(=S)N1)OC
InChIInChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13)
InChIKeyVNDSDTFFQWATLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL (CAS 90370-38-0): Physicochemical and Procurement Profile for Research Sourcing


6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL (CAS 90370-38-0) is a heterocyclic pyrimidine derivative featuring a dimethoxymethyl group at the 6-position, a mercapto (-SH) group at the 2-position, and a hydroxyl group at the 4-position . The compound exhibits tautomerism between the 2-mercapto and 2-thioxo forms, with the IUPAC name 6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one reflecting the thione tautomer . With a molecular formula C7H10N2O3S, molecular weight 202.23 g/mol, and calculated physicochemical properties including density 1.34 g/cm³, boiling point 357.1°C, and LogP 0.72, this compound serves as a versatile building block in medicinal chemistry and materials science applications [1].

Why Generic Substitution of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL with Unsubstituted 2-Mercaptopyrimidines Is Not Equivalent


Substituting 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL with simpler 2-mercaptopyrimidine analogs (e.g., unsubstituted 2-mercaptopyrimidine, CAS 1450-85-7) fundamentally alters the molecular properties and reactivity profile required for specific research applications. The 6-dimethoxymethyl substituent introduces steric bulk and electronic effects that modulate the nucleophilicity of the mercapto group and the hydrogen-bonding capacity of the hydroxyl moiety . In corrosion inhibition studies, the presence and position of substituents on the pyrimidine ring dramatically influence inhibition efficiency, with 2-mercaptopyrimidine (MPY) demonstrating superior performance compared to methyl-substituted and amino-substituted analogs due to optimal adsorption geometry [1]. The acetal-protected aldehyde functionality in the dimethoxymethyl group provides a latent reactive handle for orthogonal deprotection and subsequent derivatization—a capability entirely absent in unsubstituted 2-mercaptopyrimidines . Furthermore, the 4-hydroxyl group enables distinct tautomeric equilibria affecting metal coordination chemistry and biological target engagement .

Quantitative Differentiation Evidence for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL (CAS 90370-38-0) Versus Comparator Analogs


Enhanced Lipophilicity and Membrane Permeability Versus 2-Mercaptopyrimidine

The presence of the 6-dimethoxymethyl substituent increases calculated lipophilicity compared to the unsubstituted 2-mercaptopyrimidine core. 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL exhibits a calculated LogP of 0.72 [1], whereas 2-mercaptopyrimidine (CAS 1450-85-7) has a reported LogP of -0.31 [2]. This ~1 log unit increase corresponds to an approximately 10-fold higher partition coefficient into nonpolar environments, which may correlate with improved passive membrane permeability and intracellular target engagement.

Medicinal Chemistry Drug Discovery ADME Properties

Class-Level Corrosion Inhibition Potential Based on Pyrimidine Substituent Effects

Structure-activity relationship studies on pyrimidine derivatives as CO2 corrosion inhibitors reveal that unsubstituted 2-mercaptopyrimidine (MPY) achieves superior inhibition efficiency compared to substituted analogs. Experimental measurements at 25°C in CO2-saturated 3.5% NaCl brine showed MPY outperforming both 4-hydroxy-2-mercapto-6-methylpyrimidine (HMMP) and 4,5-diamino-2,6-dimercaptopyrimidine (DDMP) [1]. The inhibition efficiency order MPY > DDMP > HMMP was confirmed by electrochemical impedance spectroscopy and potentiodynamic polarization, with DFT calculations attributing MPY's superiority to optimal parallel adsorption geometry on Fe(110) surfaces [1]. The 6-dimethoxymethyl substituent in the target compound provides intermediate steric bulk between the unsubstituted MPY and the methyl-substituted HMMP, potentially offering a tunable balance between adsorption affinity and film stability.

Corrosion Science Materials Chemistry Surface Engineering

Orthogonal Reactive Handle: Acetal-Protected Aldehyde Functionality Absent in Simple Mercaptopyrimidines

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL contains a dimethoxymethyl group, which functions as a protected aldehyde (acetal) . Under acidic conditions, this group can be deprotected to reveal a reactive formyl group at the 6-position, enabling orthogonal conjugation strategies (e.g., reductive amination, hydrazone/oxime formation) without perturbing the mercapto or hydroxyl functionalities . In contrast, unsubstituted 2-mercaptopyrimidine (CAS 1450-85-7) and 2-mercaptopyrimidin-4-ol (CAS 80275-68-9) lack this latent reactive handle entirely [1].

Organic Synthesis Building Block Chemistry Bioconjugation

Priority Research and Industrial Applications for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL Based on Differentiated Properties


Synthesis of 6-Formyl-Derivatized Pyrimidine Libraries via Orthogonal Deprotection-Conjugation

The dimethoxymethyl acetal group enables a two-step workflow: (1) acidic deprotection to unmask the 6-formyl group, followed by (2) conjugation with amine- or hydrazine-containing payloads (e.g., fluorophores, biotin, polyethylene glycol) via reductive amination or hydrazone formation . This orthogonal reactivity, which is absent in unsubstituted 2-mercaptopyrimidines, allows researchers to generate diverse 6-functionalized libraries while preserving the 2-mercapto and 4-hydroxyl groups for additional modifications or target interactions .

Metal Coordination and Corrosion Inhibitor Development with Tunable Adsorption Geometry

Class-level SAR studies on pyrimidine derivatives demonstrate that substituent identity and position critically influence corrosion inhibition efficiency through modulation of adsorption geometry on metal surfaces [1]. The 6-dimethoxymethyl substituent in the target compound provides intermediate steric bulk and distinct electronic properties compared to methyl (HMMP) and amino (DDMP) analogs, offering a tunable profile for optimizing film stability and inhibition performance in CO2-containing or acidic environments [1].

Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

The calculated LogP of 0.72 for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL represents a ~10-fold increase in lipophilicity relative to the unsubstituted 2-mercaptopyrimidine core (LogP -0.31) [2][3]. This property supports improved passive membrane permeability, making the compound a suitable starting point or intermediate for medicinal chemistry campaigns targeting intracellular enzymes or receptors where cell penetration is rate-limiting [2].

Multi-Functional Building Block for Complex Heterocyclic Synthesis

The combination of a nucleophilic mercapto group, a hydrogen-bonding hydroxyl group, and a protected aldehyde functionality makes 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL a versatile scaffold for constructing fused pyrimidine systems (e.g., thienopyrimidines, pyrazolopyrimidines) and for generating S-alkylated derivatives with tailored biological or materials properties [4].

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